5-Bromo-2-isopropylpyrimidine
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Overview
Description
5-Bromo-2-isopropylpyrimidine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 2nd position of the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylpyrimidine typically involves the bromination of 2-isopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylpyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes and receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with nucleophilic sites on proteins or nucleic acids, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: This compound has an iodine atom instead of an isopropyl group at the 2nd position.
2-Isopropylpyrimidine: Lacks the bromine atom at the 5th position and is used in different synthetic applications.
Uniqueness
5-Bromo-2-isopropylpyrimidine is unique due to the presence of both a bromine atom and an isopropyl group on the pyrimidine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and cross-coupling reactions distinguishes it from other pyrimidine derivatives .
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRZRAEKSQHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293691 |
Source
|
Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-04-8 |
Source
|
Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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